molecular formula C10H9ClN2O2 B1403057 [3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol CAS No. 1159252-17-1

[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol

Cat. No. B1403057
M. Wt: 224.64 g/mol
InChI Key: QICWAQBWQWWPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of isoxazole, a type of organic compound consisting of a five-membered ring that contains an oxygen atom and a nitrogen atom . Isoxazole rings are found in some natural products, such as ibotenic acid . They are also found in a number of pharmaceutical drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods including Suzuki–Miyaura coupling , a widely-used method for forming carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of similar compounds often involves the presence of a pyrimidine or pyridine moiety . These moieties are aromatic rings containing nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes like oxidative addition, where a metal catalyst, such as palladium, donates electrons to form a new bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, some compounds are solid at room temperature .

Scientific Research Applications

Synthesis and Molecular Structures

  • Synthesis of Heterocyclic Compounds : The reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol has been utilized to afford 5-methoxylated 3-pyrrolin-2-ones, indicating a pathway that might be relevant for synthesizing compounds related to "[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol" for applications in agrochemicals or medicinal compounds (Ghelfi et al., 2003).

  • Catalytic Methylation of Pyridines : A catalytic method has been developed for the methylation of pyridines using methanol and formaldehyde, which might be applicable for modifying the "[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol" structure to enhance its properties for potential use in drug discovery processes (Grozavu et al., 2020).

  • Formation of Pyrido-condensed Heterocycles : The synthesis of functionalized pyrido-condensed heterocycles through the reaction of isoxazolo[4,5-c]-pyridines with Mo(CO)6 in refluxing methanol offers a versatile procedure that could be relevant for the synthesis or modification of "[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol" derivatives (Donati et al., 2003).

Molecular Docking and Biological Activity

  • Anticancer and Antimicrobial Agents : The synthesis and molecular docking study of new heterocyclic compounds, including 1,3-oxazole clubbed pyridyl-pyrazolines, has shown significant anticancer and antimicrobial activities. These findings suggest that derivatives of "[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol" could also possess biologically relevant activities, making them potential candidates for pharmaceutical development (Katariya et al., 2021).

Safety And Hazards

Safety and hazards associated with similar compounds can also vary. Some compounds may cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for research into similar compounds could involve further investigation into their biological and physicochemical properties . This could potentially lead to the development of new pharmaceutical drugs .

properties

IUPAC Name

[3-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-6-8(5-14)10(13-15-6)9-3-2-7(11)4-12-9/h2-4,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICWAQBWQWWPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=NC=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol

Synthesis routes and methods

Procedure details

As described for example 286c, 3-(5-chloro-pyridin-2-yl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (1.26 g, 4.7 mmol) was converted, instead of 3-(5-fluoro-pyridin-2-yl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester, to the title compound (773 mg, 73%) which was obtained as an off white solid. MS: m/e=224.9 [M+H]+.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 2
[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 3
[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 4
[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 5
Reactant of Route 5
[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 6
[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.